molecular formula C12H23NO3 B8723986 4-Glycidyloxy-2,2,6,6-tetramethylpiperidine 1-Oxyl Free Radical

4-Glycidyloxy-2,2,6,6-tetramethylpiperidine 1-Oxyl Free Radical

Cat. No. B8723986
M. Wt: 229.32 g/mol
InChI Key: YURSRQJLHRSPFN-UHFFFAOYSA-N
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Patent
US06447644B1

Procedure details

A vigorously stirred two phase solution of 1-oxyl-2,2,6,6-tetramethyl-4-hydroxypiperidine, epichlorohydrin, tetrabutylammonium bromide in 50% aqueous sodium hydroxide and toluene is reacted together. The organic phase is dried over anhydrous magnesium sulfate and concentrated to yield the title compound as a low melting red solid after column chromatography.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][N:2]1[C:7]([CH3:9])([CH3:8])[CH2:6][CH:5]([OH:10])[CH2:4][C:3]1([CH3:12])[CH3:11].[CH2:13]([CH:15]1[O:17][CH2:16]1)Cl>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.[OH-].[Na+].C1(C)C=CC=CC=1>[OH:1][N:2]1[C:7]([CH3:8])([CH3:9])[CH2:6][CH:5]([O:10][CH2:13][CH:15]2[O:17][CH2:16]2)[CH2:4][C:3]1([CH3:12])[CH3:11] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ON1C(CC(CC1(C)C)O)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)C1CO1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is reacted together
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ON1C(CC(CC1(C)C)OCC1CO1)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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